An In-Depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: A Key Intermediate for Advanced Scientific Research
An In-Depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: A Key Intermediate for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, methoxy, and methyl functional groups on the aniline core provides a scaffold for the development of novel compounds with diverse applications, particularly in the realms of medicinal chemistry and materials science. This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of 5-Bromo-4-methoxy-2-methylaniline, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their work. Substituted anilines are a cornerstone in the synthesis of a wide array of functional molecules, and understanding the specific characteristics of polysubstituted derivatives like this one is crucial for advancing organic synthesis.[1][2]
Core Chemical Properties and Identifiers
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The key identifiers and properties of 5-Bromo-4-methoxy-2-methylaniline are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-methoxy-2-methylaniline | N/A |
| CAS Number | 861084-04-0 | [3] |
| Molecular Formula | C₈H₁₀BrNO | [3] |
| Molecular Weight | 216.08 g/mol | N/A |
| Canonical SMILES | CC1=C(C=C(C=C1N)OC)Br | N/A |
| Physical State | Solid (predicted) | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated. | N/A |
| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. | [3] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Electrophilic Bromination
The synthesis of 5-Bromo-4-methoxy-2-methylaniline can be achieved through the direct bromination of 4-methoxy-2-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent.
Reaction: 4-methoxy-2-methylaniline → 5-Bromo-4-methoxy-2-methylaniline
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing. The high activation of the aniline ring by the amino group often necessitates the use of a milder brominating agent than elemental bromine to avoid over-bromination and to achieve better regioselectivity. The amino group's directing effect is the strongest, followed by the methoxy group. Therefore, the substitution is expected to occur at the positions ortho or para to the amino group. In this case, the position para to the amino group is occupied by the methoxy group. The positions ortho to the amino group are C3 and C5. The C5 position is sterically less hindered than the C3 position (which is flanked by the methyl and amino groups), making it the more likely site for bromination.
Caption: Proposed synthetic workflow for 5-Bromo-4-methoxy-2-methylaniline.
Detailed Experimental Protocol (Hypothesized)
The following is a hypothesized, step-by-step laboratory-scale protocol for the synthesis of 5-Bromo-4-methoxy-2-methylaniline. This protocol is based on general procedures for similar reactions and should be optimized and validated experimentally.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-methoxy-2-methylaniline in a suitable dry solvent (e.g., dichloromethane or carbon tetrachloride).
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Addition of Brominating Agent: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature. The slow addition is crucial to control the reaction rate and minimize side product formation.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Bromo-4-methoxy-2-methylaniline.
Spectroscopic Characterization (Predicted)
While experimental spectral data is not publicly available, the expected NMR, IR, and MS spectra can be predicted based on the molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons.
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Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
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Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.
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Methyl Protons: A singlet around δ 2.1-2.3 ppm, integrating to three protons.
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Amine Protons: A broad singlet around δ 3.5-4.5 ppm, integrating to two protons. The chemical shift of the amine protons can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
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N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C-H Stretching (Aromatic): Bands in the region of 3000-3100 cm⁻¹.
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C-H Stretching (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the methoxy and methyl groups.
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C=C Stretching (Aromatic): Bands in the region of 1500-1600 cm⁻¹.
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C-N Stretching: A band in the region of 1250-1350 cm⁻¹.
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C-O Stretching (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.
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C-Br Stretching: A band in the region of 500-600 cm⁻¹.
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern will depend on the ionization method used but would likely involve the loss of methyl and methoxy groups.
Applications in Drug Discovery and Development
Substituted anilines are a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The presence of multiple functional groups on the 5-Bromo-4-methoxy-2-methylaniline ring system offers several avenues for further chemical modification, making it a valuable intermediate for the synthesis of novel bioactive compounds.
Role as a Synthetic Intermediate
The bromine atom in 5-Bromo-4-methoxy-2-methylaniline is particularly useful for introducing further diversity into the molecule through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug-like molecules.[5]
The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, further expanding the synthetic possibilities.
Caption: Potential synthetic transformations of 5-Bromo-4-methoxy-2-methylaniline.
Potential Pharmacological Relevance
While specific biological activities of 5-Bromo-4-methoxy-2-methylaniline have not been reported, its structural motifs are present in compounds with known pharmacological properties. For instance, various substituted anilines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this molecule could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As a bromoaniline derivative, 5-Bromo-4-methoxy-2-methylaniline should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
Conclusion
5-Bromo-4-methoxy-2-methylaniline represents a promising, yet underexplored, chemical entity for synthetic and medicinal chemists. Its polysubstituted aromatic core provides a versatile platform for the generation of diverse molecular architectures. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and its potential applications in drug discovery. As researchers continue to explore novel chemical space in the quest for new therapeutics, the strategic use of well-designed building blocks like 5-Bromo-4-methoxy-2-methylaniline will undoubtedly play a pivotal role in the advancement of the field.
References
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). LinkedIn. Retrieved January 28, 2026, from [Link]
- 5-Bromo-4-methoxy-2-methylaniline. (n.d.). Lead Sciences. Retrieved January 28, 2026, from [Link]
- Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.
- Preparation method of N-methyl-4-methoxyaniline. (n.d.). Google Patents.
- 5-Bromo-4-iodo-2-methylaniline. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]
- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). Western Kentucky University. Retrieved January 28, 2026, from [Link]
- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012, May 16). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (n.d.). Google Patents.
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.). Synlett. Retrieved January 28, 2026, from [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.). Google Patents.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. (2024, May 2). Neliti. Retrieved January 28, 2026, from [Link]
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
- 4-BROMOANILINE; EI-B; MS. (2008, October 21). MassBank. Retrieved January 28, 2026, from [Link]
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
- Supporting Information. (n.d.). Max-Planck-Gesellschaft. Retrieved January 28, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]




